molecular formula C24H31ClN2O8 B12811713 (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;ethane;hydrochloride

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;ethane;hydrochloride

Cat. No.: B12811713
M. Wt: 511.0 g/mol
InChI Key: GBJCZCWANPMCKS-UNCCBIAGSA-N
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Description

Streptomyces aureofaciens. It is widely used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. Achromycin hydrochloride works by inhibiting protein synthesis in bacteria, thereby preventing their growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Achromycin hydrochloride involves the fermentation of Streptomyces aureofaciens to produce tetracycline. The process includes several steps:

Industrial Production Methods: On an industrial scale, the production of Achromycin hydrochloride follows similar steps but is optimized for large-scale operations. The fermentation process is carried out in large bioreactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Achromycin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Achromycin hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of antibiotic synthesis and modification.

    Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.

    Medicine: Investigated for its potential in treating various bacterial infections and as a part of combination therapies.

    Industry: Utilized in the development of new antibiotics and in veterinary medicine .

Mechanism of Action

Achromycin hydrochloride exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. The inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and replication .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Achromycin hydrochloride belongs to the tetracycline class of antibiotics. Similar compounds include:

Uniqueness: Achromycin hydrochloride is unique due to its broad-spectrum activity and its ability to inhibit protein synthesis in a wide range of bacteria. Its effectiveness against both gram-positive and gram-negative bacteria makes it a valuable antibiotic in clinical practice .

Properties

Molecular Formula

C24H31ClN2O8

Molecular Weight

511.0 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;ethane;hydrochloride

InChI

InChI=1S/C22H24N2O8.C2H6.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1-2H3;1H/t9-,10-,15-,21+,22-;;/m0../s1

InChI Key

GBJCZCWANPMCKS-UNCCBIAGSA-N

Isomeric SMILES

CC.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl

Canonical SMILES

CC.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl

Origin of Product

United States

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